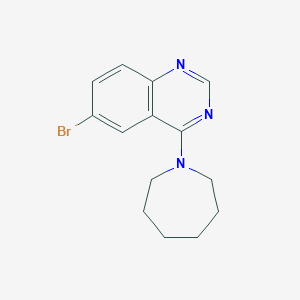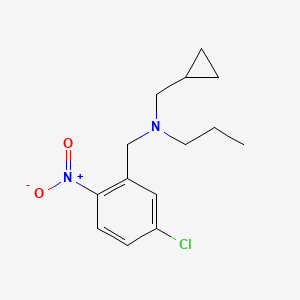![molecular formula C21H20ClN3O3 B5673162 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5673162.png)
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical of interest belongs to a class of compounds with potential biological and pharmacological activities, given its complex structure featuring a pyridazinyl core substituted with chlorophenyl and methoxyphenyl groups through an acetamide linker. These features suggest a molecule designed for specific interactions with biological targets.
Synthesis Analysis
The synthesis of complex organic compounds like this typically involves multi-step reactions, starting from simpler precursors. Each step is designed to introduce specific functional groups or to build the molecular scaffold. Techniques such as nucleophilic substitution, amidation, and coupling reactions are likely involved. For example, Xiao-lon et al. (2015) discuss the synthesis of a related compound, showcasing the complexity and precision required in organic synthesis (Xiao-lon, 2015).
Molecular Structure Analysis
X-ray crystallography is a pivotal tool for determining the molecular structure of complex organic molecules. It provides detailed information about the arrangement of atoms within a molecule, including bond lengths and angles. The molecular structure influences the compound's chemical reactivity and interaction with biological targets. Studies similar to those by Narayana et al. (2016) often reveal intricate details about molecular conformations and intermolecular interactions (Narayana et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of a compound like this is determined by its functional groups. The acetamide moiety, chlorophenyl, and methoxyphenyl groups each impart specific chemical properties, such as nucleophilicity, electrophilicity, and the ability to engage in hydrogen bonding. These properties are crucial for the compound's biological activity and its interactions with enzymes or receptors. For instance, the study by Farouk et al. (2021) explores the reactivity of similar compounds, providing insights into their potential biological applications (Farouk et al., 2021).
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-19-5-3-2-4-16(19)12-13-23-20(26)14-25-21(27)11-10-18(24-25)15-6-8-17(22)9-7-15/h2-11H,12-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPORIVMLKNNCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5673081.png)
![(2-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5673086.png)
![N,N-dimethyl-3-{2-[1-(4-methylbenzoyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5673088.png)
![N-(5-chloro-2-methylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5673092.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol](/img/structure/B5673102.png)
![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[(3-methyl-2-quinoxalinyl)methyl]-3-piperidinol](/img/structure/B5673107.png)
![N-ethyl-N-methyl-3-oxo-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5673114.png)

![3-allyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5673137.png)


![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5673158.png)
![(1S*,5R*)-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5673175.png)
![2-(methylthio)-6-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5673181.png)